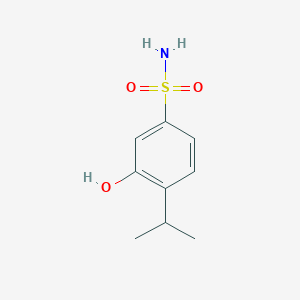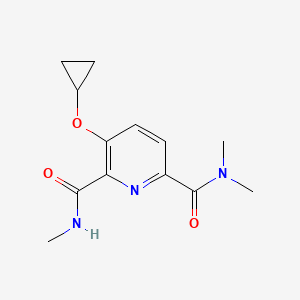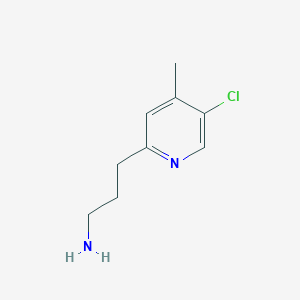![molecular formula C5H5N3OS B14851984 2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)
2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one is a heterocyclic compound that features a fused pyrrole and thiazole ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of 2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired thiazole ring.
For example, the reaction of thiosemicarbazide with 2-bromoacetophenone in ethanol under reflux conditions yields 2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one . The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl: Known for its antiviral activity.
Pyrazolo[3,4-d]pyrimidine: Investigated as CDK2 inhibitors for cancer treatment.
Thiazole Derivatives: Known for their broad spectrum of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one is unique due to its fused pyrrole and thiazole ring system, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity.
Propiedades
Fórmula molecular |
C5H5N3OS |
|---|---|
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
2-amino-5,6-dihydropyrrolo[3,4-d][1,3]thiazol-4-one |
InChI |
InChI=1S/C5H5N3OS/c6-5-8-3-2(10-5)1-7-4(3)9/h1H2,(H2,6,8)(H,7,9) |
Clave InChI |
AZULJQBHXXBPRL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)N1)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




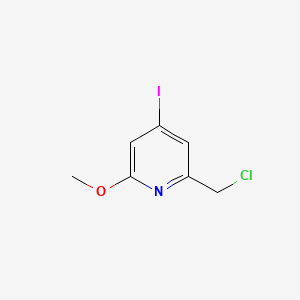
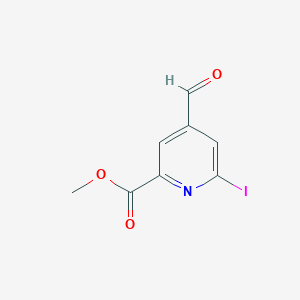


![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
